molecular formula C6H3BrClN3 B13921255 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine

7-Bromo-3-chloropyrazolo[1,5-a]pyrazine

Cat. No.: B13921255
M. Wt: 232.46 g/mol
InChI Key: XZPYWHLQCXUYFX-UHFFFAOYSA-N
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Description

7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole derivatives with bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrazine using bromine and chlorine gas in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-3-chloropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H3BrClN3/c7-6-3-9-2-5-4(8)1-10-11(5)6/h1-3H

InChI Key

XZPYWHLQCXUYFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Cl)C=N1)Br

Origin of Product

United States

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